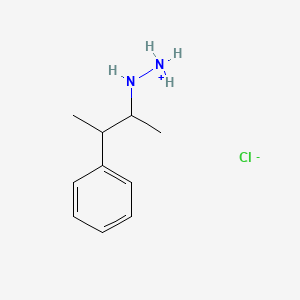

2-Phenyl-3-hydrazinobutane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-3-hydrazinobutane hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a phenyl group attached to a hydrazinobutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-hydrazinobutane hydrochloride typically involves the reaction of phenylhydrazine with butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazinobutane compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-hydrazinobutane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones.

Scientific Research Applications

2-Phenyl-3-hydrazinobutane hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-hydrazinobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

3-Phenyl-2-hydrazinobutane: A structural isomer with different chemical properties.

2-Phenylhydrazinobutane: Another isomer with distinct reactivity.

Uniqueness

2-Phenyl-3-hydrazinobutane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Phenyl-3-hydrazinobutane hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, drawing from various studies and research findings to provide a comprehensive overview.

This compound is categorized under hydrazone compounds, which often exhibit significant biological activities. The hydrazine moiety is known for its ability to form stable complexes with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of antimicrobial, antifungal, and antidiabetic properties. Below are key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds, including this compound, exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain hydrazine derivatives possess MIC values as low as 0.21 μM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the compound's ability to interact with bacterial enzymes, such as DNA gyrase, through hydrogen bonding and other non-covalent interactions .

Antifungal Activity

The compound also demonstrates antifungal activity against various fungi, including species from the Candida genus. The following points summarize its antifungal potential:

- Inhibition Zones : Compounds similar to this compound have shown significant growth inhibition zones compared to control groups in laboratory settings .

- Selectivity : It has been noted that some derivatives exhibit selective action against specific fungal strains while maintaining lower toxicity towards human cell lines .

Antidiabetic Activity

Recent studies have explored the potential of this compound as a DPP-4 inhibitor, which is crucial for managing diabetes:

- Inhibitory Potency : Some derivatives have shown IC50 values in the nanomolar range (e.g., ≈ 2.0 nM), indicating strong inhibitory effects on DPP-4 activity .

- Pharmacokinetics : The pharmacokinetic profiles of these compounds suggest they may provide sustained therapeutic effects comparable to existing treatments like omarigliptin .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several hydrazine derivatives, including this compound. The study reported:

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| 2-PHBH | Pseudomonas aeruginosa | 0.21 |

| 2-PHBH | Escherichia coli | 0.21 |

| Control | Ciprofloxacin | Similar |

The results indicated that this compound exhibited comparable activity to established antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of hydrazine derivatives:

| Compound | Target Fungi | Inhibition Zone (mm) |

|---|---|---|

| 2-PHBH | Candida albicans | Significant |

| Control | Solvent | Minimal |

This case study highlighted the compound's potential as an antifungal agent with selective activity .

Properties

CAS No. |

63732-22-9 |

|---|---|

Molecular Formula |

C10H17ClN2 |

Molecular Weight |

200.71 g/mol |

IUPAC Name |

(3-phenylbutan-2-ylamino)azanium;chloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-8(9(2)12-11)10-6-4-3-5-7-10;/h3-9,12H,11H2,1-2H3;1H |

InChI Key |

QJEJOOZVSYASIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)N[NH3+].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.